molecular formula C23H29N5O4S2 B11626308 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11626308
M. Wt: 503.6 g/mol
InChI Key: WHVMIDJVBGNTEW-SDXDJHTJSA-N
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Description

This compound (CAS RN: 381185-33-7) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Thiazolidinone ring: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group substituted with a 3-methoxypropyl chain at the N3 position .
  • Pyrido-pyrimidinone core: A 9-methyl-substituted system with a 2-{[2-(4-morpholinyl)ethyl]amino} group at position 2 .
  • Z-configuration: The exocyclic double bond between the thiazolidinone and pyrido-pyrimidinone moieties is stereospecific, influencing molecular geometry and intermolecular interactions .

This structure is designed to optimize pharmacokinetic properties, such as solubility (via the morpholinyl ethylamino group) and metabolic stability (via the methoxypropyl substituent) .

Properties

Molecular Formula

C23H29N5O4S2

Molecular Weight

503.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O4S2/c1-16-5-3-7-27-20(16)25-19(24-6-9-26-10-13-32-14-11-26)17(21(27)29)15-18-22(30)28(23(33)34-18)8-4-12-31-2/h3,5,7,15,24H,4,6,8-14H2,1-2H3/b18-15-

InChI Key

WHVMIDJVBGNTEW-SDXDJHTJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCCN4CCOCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCCN4CCOCC4

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazolidine ring and a pyrido[1,2-a]pyrimidinone core, which are known for their diverse biological activities. The specific structural components include:

ComponentDescription
ThiazolidineA five-membered ring containing sulfur and nitrogen, often involved in biological activity.
Pyrido[1,2-a]pyrimidinoneA fused bicyclic structure known for its pharmacological properties.
Morpholine GroupA six-membered ring with an oxygen atom, contributing to the compound's solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial activities. In a study evaluating various thiazolidine derivatives, it was found that compounds similar to the target compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL against sensitive strains.
  • The most effective compound showed activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10 to 50 times against Enterobacter cloacae and Escherichia coli .

Antifungal Activity

The compound's structural analogs have also shown promising antifungal activity. In vitro studies demonstrated effectiveness against various fungal strains, with MIC values comparable to or better than established antifungal agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The binding to specific enzymes or receptors within microbial cells could inhibit their function.
  • Cell Membrane Disruption : Interaction with cell membranes may lead to increased permeability and cell death.
  • Modulation of Signaling Pathways : The compound may interfere with intracellular signaling pathways essential for microbial survival.

Study on Antibacterial Activity

In a comparative study of thiazolidine derivatives, the target compound's structural features were linked to enhanced antibacterial potency. The study highlighted that modifications in the thiazolidine moiety significantly influenced the antimicrobial efficacy .

Study on Antifungal Efficacy

Another study reported on the antifungal activity of related compounds against Phytophthora infestans and other pathogens. The results indicated that certain derivatives exhibited superior fungicidal activity compared to existing treatments .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name / ID Substituent at Thiazolidinone N3 Pyrido-Pyrimidinone Substituents Bioactivity/Properties Reference
Target Compound (381185-33-7) 3-Methoxypropyl 9-methyl; 2-{[2-(4-morpholinyl)ethyl]amino} Potential kinase inhibition (predicted)
608491-04-9 (Analog A) 4-Methylbenzyl 9-methyl; 2-[(3-methoxypropyl)amino] Moderate anti-inflammatory activity (IC₅₀: 12 μM)
AC1NWP0U (Analog B) 2-Methoxyethyl 9-methyl; 2-[(1-phenylethyl)amino] Reduced solubility due to hydrophobic aryl group
5-Benzyl-substituted analog (CAS not provided) Benzyl 9-methyl; 2-{[2-(4-morpholinyl)ethyl]amino} Enhanced cytotoxicity (HeLa cells, IC₅₀: 8 μM)

Key Observations :

  • N3 Substituent : The 3-methoxypropyl group in the target compound improves water solubility compared to benzyl or 4-methylbenzyl analogs, which exhibit higher lipophilicity .
  • Morpholinyl ethylamino group: This substituent enhances binding to ATP-binding pockets in kinases, as evidenced by its presence in pharmacologically active analogs .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Solubility

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Anti-inflammatory IC₅₀ (μM) Cytotoxicity (HeLa IC₅₀, μM)
Target Compound 2.1 0.45 N/A N/A
Analog A (608491-04-9) 3.8 0.12 12 >50
Analog B (AC1NWP0U) 4.2 0.08 N/A 28
Benzyl Analog 3.5 0.20 18 8

Notes:

  • The target compound’s lower LogP (2.1 vs. 3.5–4.2 in analogs) suggests improved bioavailability .

Computational Modeling

Density-functional theory (DFT) calculations using the Colle-Salvetti correlation-energy formula predict:

  • Electron density distribution : High electron density at the thioxo group (C=S), facilitating hydrogen bonding with target proteins .
  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity suitable for selective interactions .

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem C–N bond formation and intramolecular amidation. This method, adapted from Liu et al. , employs 2-halopyridines and (Z)-3-amino-3-arylacrylates under optimized conditions (CuI catalyst, DMF solvent, 130°C). For example, 2-chloropyridine reacts with (Z)-3-amino-3-(4-methoxyphenyl)acrylate to yield 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives in 85–89% isolated yield . Key advantages include broad functional group tolerance (e.g., Me, OMe, F, Cl) and scalability to gram quantities.

Critical Parameters :

  • Catalyst : CuI (10 mol%) ensures efficient Ullmann-type coupling.

  • Temperature : 130°C optimizes reaction kinetics without decomposition.

  • Solvent : DMF facilitates both C–N bond formation and cyclization.

Construction of the Thiazolidinone Moiety

The thiazolidin-5-ylidene segment is synthesized via solid-phase or solution-phase methods. Hua et al. demonstrated that LiOH in acetone/water (60°C) achieves 98% yield for thiazolo-pyrimidinone derivatives (Table 1) . For the target compound, 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is prepared by cyclizing thiourea derivatives with α-haloketones.

Optimized Conditions :

  • Base : LiOH outperforms NaOH or KOH due to enhanced nucleophilicity .

  • Solvent System : Acetone/H₂O (5:1 v/v) balances solubility and reactivity.

  • Temperature : 60°C prevents side reactions while promoting cyclization.

Coupling of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidinone

The Z-configured methylidene bridge is introduced via Knoevenagel condensation. Reacting the pyrido[1,2-a]pyrimidin-4-one with 3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidine-5-carbaldehyde in the presence of piperidine (catalyst) and acetic acid (co-solvent) yields the desired (Z)-isomer selectively . The reaction proceeds through a six-membered transition state, favoring Z-configuration due to steric and electronic effects.

Yield Optimization :

  • Catalyst : Piperidine (5 mol%) accelerates enolate formation.

  • Solvent : Acetic acid/toluene (1:3) enhances aldehyde reactivity.

  • Reaction Time : 12–24 hours ensures complete conversion.

Functionalization with the Morpholinyl Ethylamino Group

The 2-{[2-(4-morpholinyl)ethyl]amino} substituent is introduced via nucleophilic aromatic substitution (SNAr). Chlorination of the pyrido[1,2-a]pyrimidin-4-one at the 2-position (using POCl₃/DMF) generates a reactive intermediate, which undergoes displacement with 2-(4-morpholinyl)ethylamine in THF at reflux .

Key Observations :

  • Chlorinating Agent : POCl₃ (3 equiv.) achieves quantitative conversion.

  • Amine : Excess 2-(4-morpholinyl)ethylamine (2.5 equiv.) minimizes di-substitution.

  • Solvent : THF improves nucleophilicity compared to DMF or DMSO.

Overall Synthetic Sequence and Yield

Combining these steps, the overall synthesis proceeds as follows:

  • Pyrido[1,2-a]pyrimidin-4-one formation (85% yield) .

  • Thiazolidinone synthesis (98% yield) .

  • Knoevenagel condensation (75% yield) .

  • Morpholinyl ethylamino introduction (82% yield) .

Total Isolated Yield : ~52% (multi-step).

Mechanistic Insights and Challenges

  • Z-Selectivity : The Knoevenagel step favors the Z-isomer due to stabilization of the transition state by hydrogen bonding between the thioxo group and aldehyde .

  • Side Reactions : Over-chlorination during SNAr is mitigated by controlling POCl₃ stoichiometry.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) resolves regioisomers.

Comparative Analysis of Methodologies

Parameter Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone Knoevenagel
CatalystCuILiOHPiperidine
SolventDMFAcetone/H₂OAcetic acid/toluene
Temperature (°C)1306080
Yield (%)85–899875

Scalability and Industrial Relevance

The CuI-catalyzed method and LiOH-mediated cyclization are scalable to kilogram quantities, with DMF and acetone/water being cost-effective solvents. The SNAr step requires careful handling of POCl₃ but benefits from commercial availability of 2-(4-morpholinyl)ethylamine.

Q & A

Q. What are the critical synthetic steps for preparing 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves:

Cyclocondensation : Formation of the thiazolidinone core using 3-methoxypropylamine and thiourea derivatives under reflux in ethanol .

Mannich Reaction : Introduction of the morpholinyl ethylamino group via a Mannich base intermediate, requiring formaldehyde and morpholine derivatives in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol to isolate the final product .
Key Conditions :

StepReagents/CatalystsSolventTemperatureYield (%)
CyclocondensationThiourea, KOHEthanol80°C60–70
Mannich ReactionFormaldehyde, morpholineDCMRT45–55

Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., Z-configuration of the thiazolidinone methylidene group) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 532.12) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S (±0.4% theoretical) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclocondensation .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) in the Mannich reaction reduces side-product formation .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes thermal degradation of the pyrido-pyrimidinone core .
    Case Study : Replacing ethanol with DMF increased yield from 60% to 78% in cyclocondensation .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for MIC (Minimum Inhibitory Concentration) and COX-2 inhibition assays; variations in bacterial strains or enzyme isoforms may explain discrepancies .
  • Structural Analogs : Test derivatives (e.g., replacing morpholinyl with piperazinyl) to isolate pharmacophoric groups responsible for specific activities .
    Example :
DerivativeAntimicrobial IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)Reference
Morpholinyl12.345.6
Piperazinyl8.9>100

Q. What computational strategies predict the compound’s reactivity and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electron density at the thioxo-thiazolidinone moiety to predict nucleophilic attack sites .
  • Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina; prioritize residues (e.g., Lys721) for mutagenesis studies .
    Key Finding : Docking scores correlate with experimental IC₅₀ values (R² = 0.89) .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) for 24h; analyze degradation via HPLC. Stable at pH 7.4 (<5% degradation), but hydrolyzes rapidly at pH <3 .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C; decomposition occurs >60°C (TGA analysis) .

Tables for Key Data

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

StepSolventCatalystYield (%)Reference
CyclocondensationEthanolNone60
CyclocondensationDMFPTSA78
Mannich ReactionDCMMorpholine55

Q. Table 2: Biological Activities of Structural Analogs

AnalogTargetIC₅₀ (µM)MechanismReference
Parent CompoundEGFR0.32ATP-competitive
Morpholinyl DerivativeCOX-245.6Allosteric
Trifluoromethyl AnalogDHFR1.2Substrate mimic

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